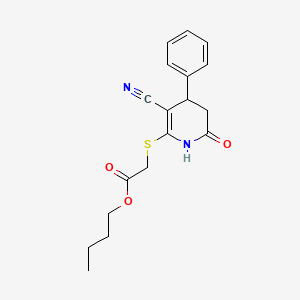![molecular formula C12H17N3S B2439583 [(E)-{[4-(2-méthylpropyl)phényl]méthylidène}amino]thiourée CAS No. 914636-45-6](/img/structure/B2439583.png)
[(E)-{[4-(2-méthylpropyl)phényl]méthylidène}amino]thiourée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea is an organic compound with the molecular formula C12H17N3S It is a thiourea derivative, characterized by the presence of a thiourea group attached to a substituted phenyl ring
Applications De Recherche Scientifique
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea typically involves the condensation of 4-(2-methylpropyl)benzaldehyde with thiourea in the presence of an acid catalyst. The reaction is carried out under reflux conditions, usually in an ethanol solvent, to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-(2-methylpropyl)benzaldehyde} + \text{thiourea} \xrightarrow{\text{acid catalyst}} \text{[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea can undergo several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Mécanisme D'action
The mechanism of action of [(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential enzymatic processes. The thiourea group can form strong hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]urea: Similar structure but with an oxygen atom instead of sulfur.
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]guanidine: Contains a guanidine group instead of thiourea.
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiosemicarbazide: Contains an additional hydrazine group.
Uniqueness
[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiourea group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
914636-45-6 |
|---|---|
Formule moléculaire |
C12H17N3S |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
[[4-(2-methylpropyl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3S/c1-9(2)7-10-3-5-11(6-4-10)8-14-15-12(13)16/h3-6,8-9H,7H2,1-2H3,(H3,13,15,16) |
Clé InChI |
SGHWUUOQYKMTFX-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C=NNC(=S)N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C=NNC(=S)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea](/img/structure/B2439500.png)

![N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2439503.png)


![3-(4-chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2439508.png)
![1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide](/img/structure/B2439509.png)
![2-[5-(oxan-4-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B2439512.png)

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2,6-difluorobenzamide](/img/structure/B2439514.png)



![N-ethyl-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2439522.png)
